molecular formula C11H14FN B13260901 N-(1-Cyclopropylethyl)-4-fluoroaniline

N-(1-Cyclopropylethyl)-4-fluoroaniline

Cat. No.: B13260901
M. Wt: 179.23 g/mol
InChI Key: QALSHDJFVDBEIP-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-4-fluoroaniline: is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a 4-fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyclopropylethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a cyclopropyl ethyl halide under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyclopropylethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(1-Cyclopropylethyl)-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and fluoro substituents on the activity of enzymes and receptors. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the development of new drugs. Its structural features can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl and fluoro groups can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity.

Comparison with Similar Compounds

    N-(1-Cyclopropylethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.

    N-(1-Cyclopropylethyl)-4-bromoaniline: Similar structure but with a bromo group instead of a fluoro group.

    N-(1-Cyclopropylethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a fluoro group.

Uniqueness: N-(1-Cyclopropylethyl)-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and other applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-fluoroaniline

InChI

InChI=1S/C11H14FN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3

InChI Key

QALSHDJFVDBEIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)F

Origin of Product

United States

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